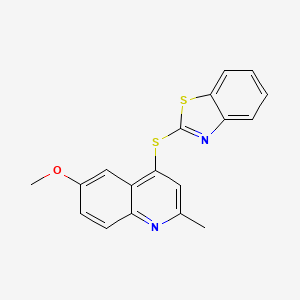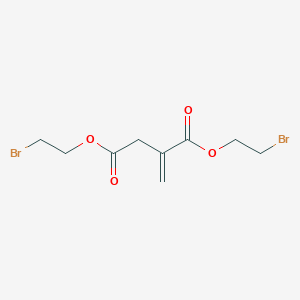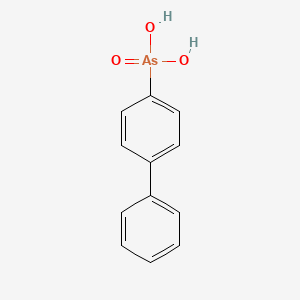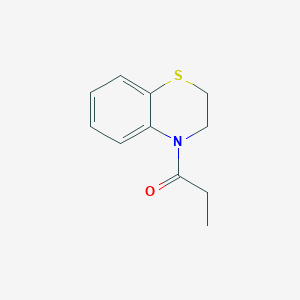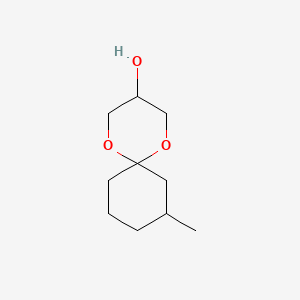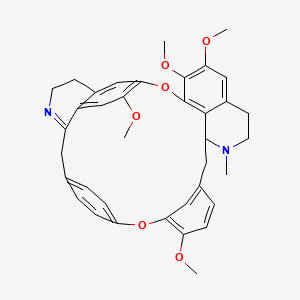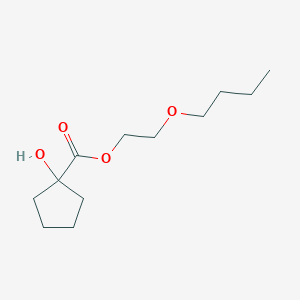
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C12H22O4 It is a derivative of cyclopentanecarboxylic acid, featuring a butoxyethyl group and a hydroxy group attached to the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxyethyl 1-hydroxycyclopentanecarboxylate typically involves the esterification of 1-hydroxycyclopentanecarboxylic acid with 2-butoxyethanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process. The final product is typically obtained through distillation and purification steps to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The butoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-butoxyethyl 1-oxocyclopentanecarboxylate.
Reduction: Formation of 2-butoxyethyl cyclopentanemethanol.
Substitution: Formation of various substituted cyclopentanecarboxylates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-butoxyethyl 1-hydroxycyclopentanecarboxylate involves its hydrolysis under acidic or basic conditions to release 1-hydroxycyclopentanecarboxylic acid and 2-butoxyethanol. The hydrolysis process is catalyzed by esterases in biological systems, leading to the release of the active components. The molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethyl acetate: Similar in structure but lacks the cyclopentanecarboxylate moiety.
Ethyl 1-hydroxycyclopentanecarboxylate: Similar but with an ethyl group instead of a butoxyethyl group.
2-Butoxyethyl benzoate: Similar but with a benzoate group instead of a cyclopentanecarboxylate group.
Uniqueness
2-Butoxyethyl 1-hydroxycyclopentanecarboxylate is unique due to the presence of both a butoxyethyl group and a hydroxycyclopentanecarboxylate moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Eigenschaften
CAS-Nummer |
6946-49-2 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
2-butoxyethyl 1-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H22O4/c1-2-3-8-15-9-10-16-11(13)12(14)6-4-5-7-12/h14H,2-10H2,1H3 |
InChI-Schlüssel |
CFGLHIIXIIBIDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)C1(CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


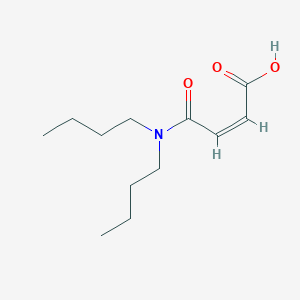
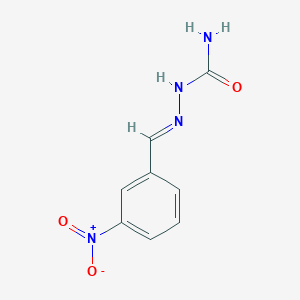

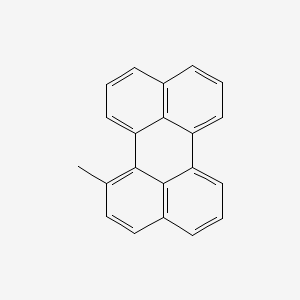
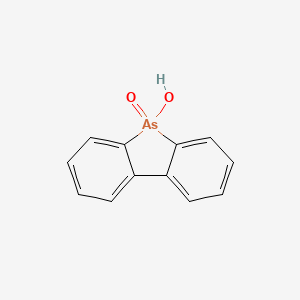
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
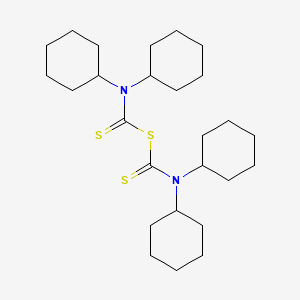
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
